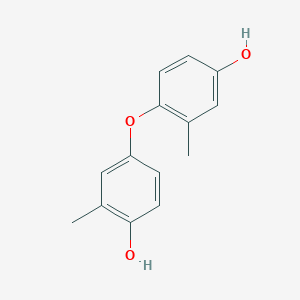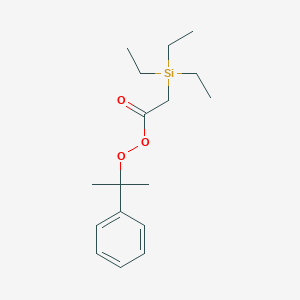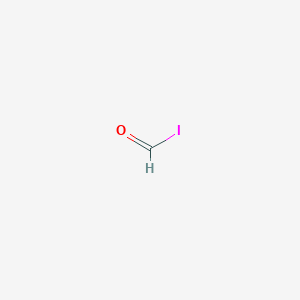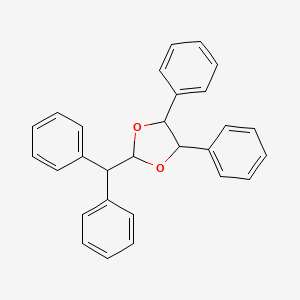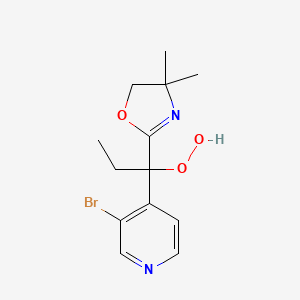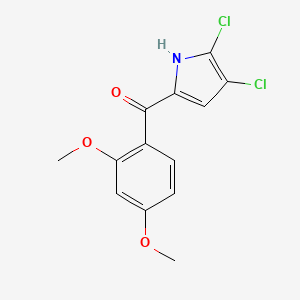
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of two chlorine atoms on the pyrrole ring and two methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new materials with unique properties.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a candidate for use in electronic devices, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atoms and methoxy groups may play a role in binding to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone: Similar structure but without the chlorine atoms on the pyrrole ring.
Uniqueness
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is unique due to the specific arrangement of chlorine and methoxy groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
50372-73-1 |
|---|---|
Fórmula molecular |
C13H11Cl2NO3 |
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-7-3-4-8(11(5-7)19-2)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3 |
Clave InChI |
UCXUAOCGDZILJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



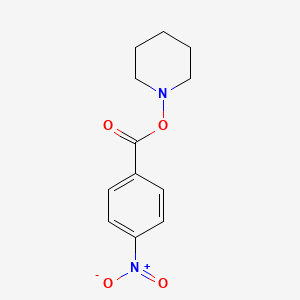
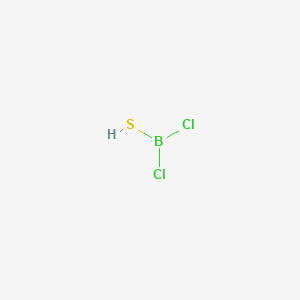
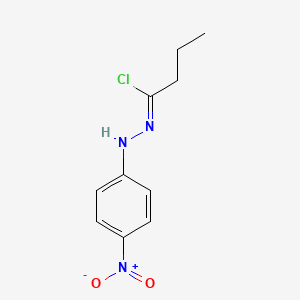
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
